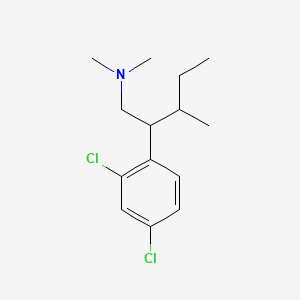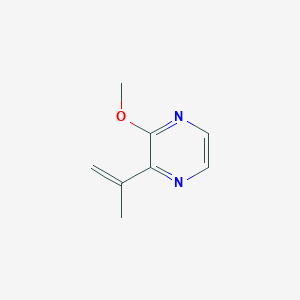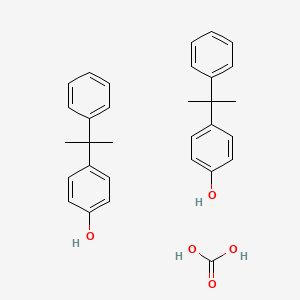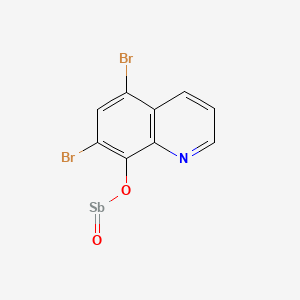
Quinoline, 5,7-dibromo-8-(stibosooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,7-dibromo-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-(stibosooxy)quinoline typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with molecular bromine in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions. The stibosooxy group can be introduced through subsequent reactions involving antimony-based reagents.
Industrial Production Methods
Industrial production of 5,7-dibromo-8-(stibosooxy)quinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as iso-amyl nitrite/HBr or aqueous CaBr2-Br2 . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding dihydroquinoline forms.
Common Reagents and Conditions
Bromination: Molecular bromine in chloroform or other solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Bromination: 5,7-dibromo-8-hydroxyquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,7-dibromo-8-(stibosooxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets such as enzymes and DNA makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of quinoline, including 5,7-dibromo-8-(stibosooxy)quinoline, are explored for their therapeutic potential. They are investigated for their efficacy against various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 5,7-dibromo-8-(stibosooxy)quinoline involves its interaction with molecular targets such as enzymes and DNA. The bromine and stibosooxy groups enhance its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of DNA function . These interactions can result in antimicrobial or anticancer effects, depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A closely related compound with similar bromination but lacking the stibosooxy group.
8-hydroxyquinoline: The parent compound without bromination or stibosooxy substitution.
5-bromo-8-hydroxyquinoline: A mono-brominated derivative of 8-hydroxyquinoline.
Uniqueness
The presence of both bromine and stibosooxy groups in 5,7-dibromo-8-(stibosooxy)quinoline makes it unique compared to its analogs
Properties
CAS No. |
35592-46-2 |
|---|---|
Molecular Formula |
C9H4Br2NO2Sb |
Molecular Weight |
439.70 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1 |
InChI Key |
RJKNHBVKSWCKOC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
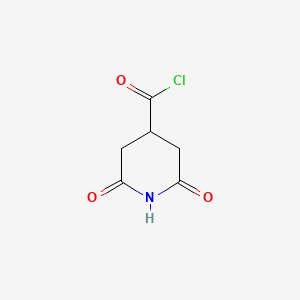
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
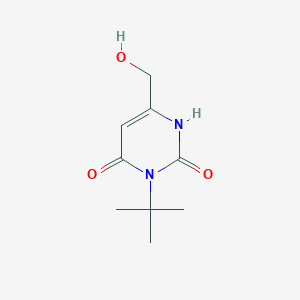
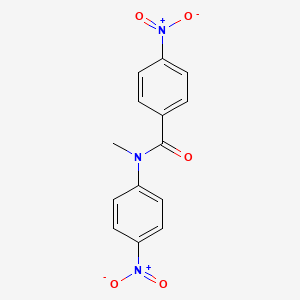
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)

